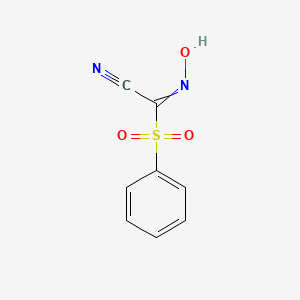
2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine is a synthetic organic compound belonging to the class of triazines Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms This particular compound is notable for its three aziridine groups, which are three-membered nitrogen-containing rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,2-dimethylaziridine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the substitution of chlorine atoms with aziridine groups. The reaction is usually performed in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The aziridine groups can be oxidized to form corresponding oxaziridines.
Reduction: Reduction of the triazine ring can lead to the formation of partially or fully hydrogenated triazines.
Substitution: The aziridine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Hydrogenated triazines
Substitution: Various substituted triazines depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactive aziridine groups.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine involves its ability to form covalent bonds with nucleophilic sites in target molecules. The aziridine groups are highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of stable adducts. This reactivity is harnessed in various applications, such as cross-linking in polymers and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
2,4,6-Tris(aziridin-1-yl)-1,3,5-triazine: Similar structure but without the dimethyl groups on the aziridine rings.
2,4,6-Tris(2-methylaziridin-1-yl)-1,3,5-triazine: Similar structure with methyl groups instead of dimethyl groups.
Uniqueness
2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine is unique due to the presence of the 2,2-dimethylaziridine groups, which impart distinct steric and electronic properties. These features can influence its reactivity and the stability of the compounds it forms, making it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
20354-76-1 |
|---|---|
Molecular Formula |
C15H24N6 |
Molecular Weight |
288.39 g/mol |
IUPAC Name |
2,4,6-tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C15H24N6/c1-13(2)7-19(13)10-16-11(20-8-14(20,3)4)18-12(17-10)21-9-15(21,5)6/h7-9H2,1-6H3 |
InChI Key |
XQBPVIXOAFZEEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN1C2=NC(=NC(=N2)N3CC3(C)C)N4CC4(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


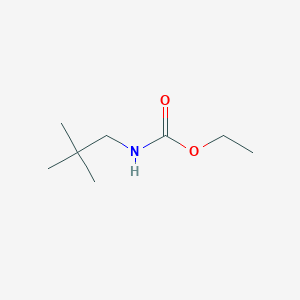
![Octanoic acid, 6,8-bis[(methylsulfonyl)oxy]-, methyl ester, (6S)-](/img/structure/B14002541.png)
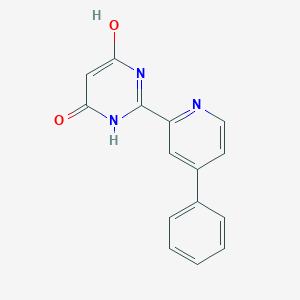

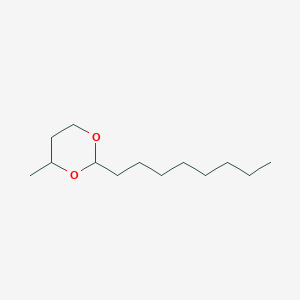
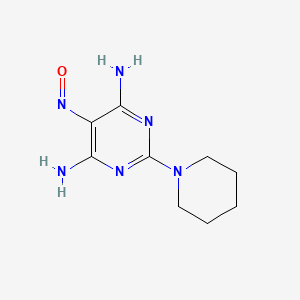
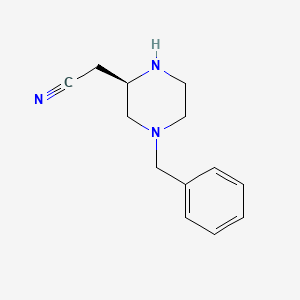

![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)
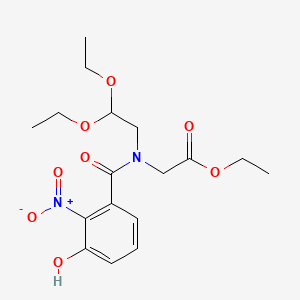

![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)
![Dodecanamide,n-[2-(trifluoromethyl)phenyl]-](/img/structure/B14002611.png)
